molecular formula C10H8ClNO2 B12136135 2-Benzoxazolinone, 3-allyl-5-chloro- CAS No. 24963-36-8

2-Benzoxazolinone, 3-allyl-5-chloro-

Cat. No.: B12136135
CAS No.: 24963-36-8
M. Wt: 209.63 g/mol
InChI Key: QRRNAEXZIDFDBE-UHFFFAOYSA-N
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Description

2-Benzoxazolinone, 3-allyl-5-chloro- is a derivative of benzoxazolinone, a compound known for its diverse biological activities. This compound is characterized by the presence of an allyl group at the 3-position and a chlorine atom at the 5-position of the benzoxazolinone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzoxazolinone, 3-allyl-5-chloro- typically involves the modification of the benzoxazolinone core structure. One common method is the Hofmann rearrangement of salicylamide using trichloroisocyanuric acid as a chlorinating agent. This method allows for the efficient preparation of benzoxazolinone derivatives under continuous-flow conditions . The allylation at the 3-position can be achieved through palladium-catalyzed allylation reactions, while the chlorination at the 5-position can be performed using trichloroisocyanuric acid under batch conditions .

Industrial Production Methods

Industrial production of benzoxazolinone derivatives often employs large-scale continuous-flow processes to ensure high yield and purity. The use of trichloroisocyanuric acid as a chlorinating agent is favored due to its high thermal stability and active chlorine content, making it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-Benzoxazolinone, 3-allyl-5-chloro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzoxazolinone derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzoxazolinone, 3-allyl-5-chloro- is unique due to the presence of both allyl and chloro substituents, which confer distinct biological activities and chemical reactivity. The combination of these substituents enhances its potential as a multifunctional compound in various scientific and industrial applications .

Properties

CAS No.

24963-36-8

Molecular Formula

C10H8ClNO2

Molecular Weight

209.63 g/mol

IUPAC Name

5-chloro-3-prop-2-enyl-1,3-benzoxazol-2-one

InChI

InChI=1S/C10H8ClNO2/c1-2-5-12-8-6-7(11)3-4-9(8)14-10(12)13/h2-4,6H,1,5H2

InChI Key

QRRNAEXZIDFDBE-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C2=C(C=CC(=C2)Cl)OC1=O

Origin of Product

United States

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